(R)-1-hexadecyl-3-trityl-glycerol
Description
(R)-1-Hexadecyl-3-trityl-glycerol is a synthetic glycerol derivative featuring a hexadecyl (C16) alkyl chain at the sn-1 position and a trityl (triphenylmethyl) group at the sn-3 position. The (R)-configuration denotes the stereochemical arrangement of the glycerol backbone, which is critical for its interactions in biological systems. This compound is structurally characterized by:
- Ether linkages: The hexadecyl group is attached via an ether bond, enhancing metabolic stability compared to ester-linked analogs.
- Bulky trityl moiety: The trityl group introduces steric hindrance and hydrophobicity, influencing solubility and membrane permeability.
Properties
Molecular Formula |
C38H54O3 |
|---|---|
Molecular Weight |
558.8 g/mol |
IUPAC Name |
(2R)-1-hexadecoxy-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C38H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37,39H,2-14,24,31-33H2,1H3/t37-/m1/s1 |
InChI Key |
DYABJLMZPKIOLY-DIPNUNPCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Linkage Type
- Ether vs. Ester: Ether-linked compounds like (R)-1-hexadecyl-3-trityl-glycerol resist enzymatic hydrolysis, enhancing in vivo stability compared to ester-linked analogs (e.g., 1-decanoyl-rac-glycerol) .
Substituent Effects
- Hexadecyl vs. Shorter Chains: The C16 chain enhances lipophilicity, promoting membrane integration. This contrasts with shorter-chain analogs (e.g., 1-decanoyl-rac-glycerol), which exhibit distinct biodistribution patterns .
- Trityl Group vs. Polar Moieties : The trityl group’s hydrophobicity may reduce aqueous solubility but improve lipid bilayer penetration. Glucoside-containing analogs (e.g., 3-O-glucoside derivatives) show enhanced solubility and glycosidase-targeted activity .
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